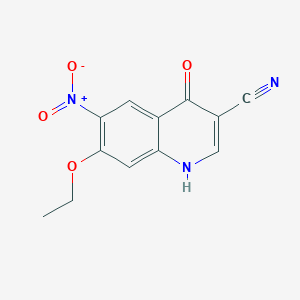

3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

Description

Properties

IUPAC Name |

7-ethoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c1-2-19-11-4-9-8(3-10(11)15(17)18)12(16)7(5-13)6-14-9/h3-4,6H,2H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXULSPHZDNVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432303 | |

| Record name | 7-Ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214476-08-1 | |

| Record name | 7-Ethoxy-4-hydroxy-6-nitro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214476-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline, a key intermediate in the development of targeted cancer therapies, most notably the tyrosine kinase inhibitor, Neratinib. This document outlines the core synthetic strategy, provides a detailed experimental protocol for the crucial hydrolysis step, and presents relevant data in a structured format.

Core Synthesis Pathway

The primary synthetic route to this compound involves a multi-step process culminating in the hydrolysis of its chlorinated precursor, 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline. The overall strategy can be summarized as the construction of the substituted quinoline core followed by the conversion of a 4-chloro group to a 4-hydroxy group.

The synthesis commences with the construction of the quinoline ring system, a common scaffold in medicinal chemistry. While various methods exist for quinoline synthesis, the pathway to this specific intermediate often involves the cyclization of appropriately substituted aniline precursors. Following the formation of the quinoline core, the key transformation is the hydrolysis of the 4-chloro substituent. This step is critical as the 4-hydroxy functionality is a common feature in many quinoline-based kinase inhibitors.

The nitro group at the 6-position and the cyano group at the 3-position are important functionalities for further elaboration into the final active pharmaceutical ingredient. For instance, in the synthesis of Neratinib, the nitro group is subsequently reduced to an amino group, which then participates in a crucial coupling reaction.

Experimental Protocols

This section details a plausible experimental protocol for the key hydrolysis step in the synthesis of this compound, based on established chemical principles for the conversion of 4-chloroquinolines to 4-hydroxyquinolines.

Hydrolysis of 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

Objective: To convert 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline to this compound via basic hydrolysis.

Materials:

-

4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline

-

Sodium hydroxide (NaOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) (for neutralization)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).

-

Heating: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reaction Time: Maintain the reflux for a period of 1 to 3 hours, or until the starting material is consumed as indicated by TLC analysis.

-

Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture by the dropwise addition of hydrochloric acid until the pH reaches approximately 7. The product will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Drying: Dry the product in a vacuum oven at a suitable temperature.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure this compound.

Data Presentation

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Physical Appearance |

| 4-Chloro-3-cyano-7-ethoxy-6-nitroquinoline | C₁₂H₈ClN₃O₃ | 277.66 | 214476-09-2 | Yellow solid |

| This compound | C₁₂H₉N₃O₄ | 259.22 | 214476-08-1 | Solid |

Note: The physical appearance is based on general descriptions of similar compounds.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound.

Experimental Workflow Diagram

Caption: Workflow for the hydrolysis of the 4-chloro precursor.

Role in Neratinib Synthesis

Caption: Role as an intermediate in the synthesis of Neratinib.

Core Mechanism of Action of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is not extensively available in public literature. This guide synthesizes information from structurally related compounds to propose a hypothesized mechanism of action and to provide a framework for future research.

Introduction

This compound is a synthetic compound belonging to the quinoline class of heterocyclic compounds. The quinoline scaffold is a common feature in a variety of pharmacologically active molecules. The presence of key functional groups—a cyano group, an ethoxy group, a hydroxyl group, and a nitro group—suggests a potential for a multi-faceted mechanism of action. This document outlines the probable biological activities and signaling pathways based on evidence from analogous structures.

Hypothesized Mechanism of Action

Based on the analysis of related nitroquinoline and ethoxyquinoline derivatives, a multi-pronged mechanism of action for this compound is proposed, centering on the induction of cellular stress and inhibition of key enzymatic pathways. The primary hypothesized mechanisms include:

-

Induction of Oxidative Stress: A potential key mechanism for nitroquinoline-based compounds is the generation of reactive oxygen species (ROS). This can lead to a state of oxidative stress within cancer cells, disrupting cellular homeostasis and triggering downstream apoptotic pathways.[1]

-

Apoptosis Induction: The compound is likely to induce programmed cell death (apoptosis). This can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. For instance, related compounds have been shown to disrupt the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway.[1]

-

Enzyme Inhibition:

-

Tyrosine Kinase Inhibition: Molecular docking studies of similar compounds suggest potential interaction with and inhibition of key proteins involved in cell survival and proliferation, such as the tyrosine-protein kinase c-Src.[1]

-

Methionine Aminopeptidase (MetAP) Inhibition: Structurally similar 8-hydroxy-6-nitroquinoline has been shown to inhibit MetAPs, which are crucial for protein maturation and are considered targets for antibacterial and anticancer therapies.[2]

-

Cathepsin B Inhibition: Analogous compounds have demonstrated the ability to inhibit the endopeptidase and exopeptidase activities of cathepsin B, a lysosomal cysteine protease often overexpressed in tumors.[2]

-

-

Metal Chelation: The 8-hydroxyquinoline scaffold, a core component of the target molecule's relatives, is known for its metal-chelating properties.[2] This ability to sequester metal ions can disrupt the function of metalloenzymes that are essential for cell survival and proliferation.

Signaling Pathways

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to apoptosis.

References

An In-Depth Technical Guide on the Predicted Biological Activity of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have garnered significant attention in medicinal chemistry, leading to the development of drugs for a variety of diseases, including cancer, malaria, and bacterial infections. The versatility of the quinoline ring system allows for extensive functionalization, enabling the modulation of its biological and physicochemical properties.

This technical guide focuses on the predicted biological activity of a novel quinoline derivative, 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline . While, to the best of our knowledge, this specific compound has not been extensively studied, its structural features—a 4-hydroxyquinolone core substituted with a cyano, an ethoxy, and a nitro group—suggest a strong potential for significant biological effects. This document aims to provide a comprehensive, in-depth analysis of its likely biological activities, plausible mechanisms of action, and relevant experimental protocols for its evaluation, based on the established structure-activity relationships of closely related quinoline analogues. The primary focus will be on its predicted anticancer properties, with a secondary discussion on potential antimicrobial effects.

Predicted Biological Activities

Based on the functionalities present in its structure, this compound is predicted to exhibit potent anticancer and potential antimicrobial activities.

2.1. Anticancer Activity

The 4-hydroxyquinolone core is a well-established pharmacophore in the design of anticancer agents.[3] The presence of electron-withdrawing groups, such as the cyano and nitro groups, is often associated with enhanced cytotoxic activity.[1] It is hypothesized that this compound will display significant antiproliferative effects against a range of human cancer cell lines, including but not limited to:

-

Lung carcinoma (e.g., A549)

-

Breast adenocarcinoma (e.g., MCF-7)

-

Colon carcinoma (e.g., HCT116)

-

Prostate cancer (e.g., PC3)

The combination of the 3-cyano and 6-nitro substituents on the 4-hydroxyquinoline scaffold is anticipated to contribute synergistically to its cytotoxic potency.

2.2. Antimicrobial Activity

Quinolone derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics.[4] The core mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] The nitro group, present in compounds like nitrofurantoin, is also a known contributor to antimicrobial efficacy. Therefore, this compound may possess activity against various bacterial strains, although this is considered a secondary predicted activity compared to its anticancer potential.

Quantitative Data Summary of Structurally Related Compounds

To provide a quantitative context for the predicted potency of this compound, the following tables summarize the in vitro anticancer activity (IC50 values) of structurally analogous quinoline derivatives from the literature.

Table 1: Anticancer Activity of 4-Hydroxyquinolone Analogues

| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3g | H | H | H | Fused Dimedone | HCT116 | 1.89 | [6] |

| A549 | 3.12 | [6] | |||||

| PC3 | 4.56 | [6] | |||||

| MCF-7 | 2.78 | [6] | |||||

| Compound 13b | H | H | Benzylidene | H | Colo 320 | 4.58 | [7] |

| Compound 20 | H | H | Benzylidene | H | Colo 320 | 4.61 | [7] |

Table 2: Anticancer Activity of Substituted Quinolines

| Compound | Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-5-nitroquinoline | 6-Br, 5-NO2 | HT29 | < 5-FU ref. | [2] |

| 8-hydroxy-5-nitroquinoline | 8-OH, 5-NO2 | A2780 | ~1-2 | [8] |

| Compound 7 | 6-OCH3, 8-NHCH2-furanyl, 4-CH3, 5-OPh-3-CF3 | T47D | 0.016 | [9] |

Note: The data presented is for structurally related but not identical compounds. These values are intended to provide an estimate of the potential potency range for the title compound.

Proposed Mechanisms of Action and Signaling Pathways

The multifaceted substitution pattern of this compound suggests that it may exert its anticancer effects through multiple mechanisms.

4.1. Inhibition of Protein Kinases

The 4-hydroxyquinolone scaffold is present in several known protein kinase inhibitors. The compound's planar heterocyclic system can favorably interact with the ATP-binding pocket of various kinases that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR): The 3-cyano-4-anilinoquinoline scaffold is a known inhibitor of MEK, a downstream kinase in the EGFR pathway.[10] It is plausible that the title compound could inhibit EGFR or other receptor tyrosine kinases, leading to the downregulation of pro-survival signaling cascades like the Ras-Raf-MEK-ERK pathway.

4.2. Topoisomerase Inhibition

The quinolone core is the defining feature of a class of topoisomerase II inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, quinolones can induce double-strand breaks, leading to cell cycle arrest and apoptosis.

4.3. Induction of Apoptosis

A common outcome of effective anticancer agents is the induction of programmed cell death (apoptosis).[11] Quinolone derivatives have been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This typically involves the activation of a cascade of cysteine-aspartic proteases known as caspases. The 6-nitro group may also contribute to the generation of reactive oxygen species (ROS), which can further induce mitochondrial-mediated apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the biological activity of this compound.

5.1. Synthesis of 4-Hydroxyquinoline-3-carbonitriles

A plausible synthetic route to the 4-hydroxyquinoline-3-carbonitrile core involves the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by cyclization.[7]

5.2. Cell Viability (MTT) Assay [6][12]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

5.3. EGFR Tyrosine Kinase Inhibition Assay (TR-FRET) [4]

This assay measures the inhibition of EGFR kinase activity.

-

Reagent Preparation: Prepare kinase buffer, recombinant human EGFR, a biotinylated peptide substrate, ATP, and serial dilutions of the test compound.

-

Assay Procedure:

-

Add the test compound dilutions to a 384-well plate.

-

Add the EGFR enzyme solution and incubate for 15 minutes.

-

Initiate the kinase reaction by adding the substrate/ATP solution and incubate for 60 minutes.

-

Stop the reaction with a solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 60 minutes.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the TR-FRET ratio and plot against the compound concentration to determine the IC50 value.

5.4. Topoisomerase II Inhibition Assay [13][14]

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

-

Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, human topoisomerase II, and assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Initiation and Incubation: Start the reaction by adding ATP and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Inhibition is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control.

5.5. Caspase-3 Activity Assay (Colorimetric) [8][15]

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: Lyse treated and untreated cells in a chilled lysis buffer.

-

Reaction Setup: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-3 substrate (DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) cleaved from the substrate.

-

Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

5.6. Cell Cycle Analysis by Flow Cytometry [16]

This method analyzes the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Conclusion

While direct experimental data for this compound is not yet available, a comprehensive analysis of its structural components strongly suggests its potential as a potent anticancer agent. The presence of the 4-hydroxyquinolone core, combined with the electron-withdrawing cyano and nitro groups, points towards significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action, including the inhibition of key protein kinases and topoisomerases, as well as the induction of apoptosis, are consistent with the known biological activities of related quinoline derivatives.

The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this promising compound. Future research should focus on the synthesis and in vitro screening of this compound to validate these predictions. Subsequent mechanistic studies, guided by the hypotheses presented herein, will be crucial in elucidating its precise molecular targets and signaling pathways, ultimately determining its therapeutic potential. The exploration of such novel quinoline derivatives is a vital endeavor in the ongoing search for more effective and selective anticancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 10. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. New quinoline-2-one/pyrazole derivatives; design, synthesis, molecular docking, anti-apoptotic evaluation, and caspase-3 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 15. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-cyano-7-ethoxy-4-hydroxy-6-nitroquinoline derivatives and their analogs, a promising class of compounds in the field of oncology. This document details their synthesis, biological activities, and underlying mechanisms of action, with a focus on their potential as kinase inhibitors.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific functionalization of the quinoline ring system, as seen in this compound, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These derivatives have emerged as significant candidates for the development of targeted cancer therapies, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. This guide will delve into the quantitative biological data, experimental methodologies, and the signaling cascades affected by these compounds.

Synthetic Methodologies

The synthesis of this compound and its analogs typically involves a multi-step process. A general synthetic approach is outlined below, based on established methods for quinoline synthesis.

General Synthesis of 3-Cyano-6-alkoxy-7-nitro-4-quinolones

A common route to synthesize the core structure involves the reaction of an appropriately substituted aniline with a suitable three-carbon component, followed by cyclization and subsequent modifications.

Experimental Protocol:

-

Starting Materials: Substituted anilines and diethyl 2-cyano-3-ethoxyacrylate (or a similar reagent).

-

Step 1: Condensation: A substituted aniline is reacted with diethyl 2-cyano-3-ethoxyacrylate in a suitable solvent, such as ethanol or isopropanol. The reaction mixture is typically heated to reflux for several hours.

-

Step 2: Cyclization: The resulting intermediate is then subjected to a thermal cyclization reaction in a high-boiling point solvent like Dowtherm A. This step is usually carried out at temperatures ranging from 200-250°C to facilitate the ring closure and formation of the quinolone core.

-

Step 3: Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 3-cyano-4-hydroxy-quinoline derivative.

-

Step 4: Nitration and Ethoxylation: Subsequent nitration at the 6-position and ethoxylation at the 7-position can be achieved through standard electrophilic aromatic substitution and Williamson ether synthesis protocols, respectively, to yield the final this compound product.

Biological Activity and Quantitative Data

Derivatives of the this compound scaffold have demonstrated significant potential as antitumor agents. Their primary mechanism of action is often attributed to the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Cytotoxicity Data

The following tables summarize the cytotoxic activity of various quinoline and quinazoline derivatives, which are structurally analogous to the core topic, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines [1]

| Compound/Derivative | Cell Line | IC50 (µM) |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) |

| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 |

| 2,8-bis(trifluoromethyl)-4-substituted quinolines (5a) | HL-60 (Leukemia) | 19.88 |

| 2,8-bis(trifluoromethyl)-4-substituted quinolines (5g) | U937 (Lymphoma) | 43.95 |

| Dihydroquinoline derivative (11) | T47D (Breast) | 2.20 |

| Dihydroquinoline derivative (11) | MCF-7 (Breast) | 3.03 |

| Dihydroquinoline derivative (11) | MDA-MB-231 (Breast) | 11.90 |

Table 2: Kinase Inhibitory Activity of Representative Quinoline and Quinazoline Analogs [2]

| Compound/Derivative | Target Kinase | IC50 (µM) |

| Quinolinone derivative (4j) | EGFR | 0.07 x 10⁻³ |

| Quinolinone derivative (4b) | EGFR | 0.11 x 10⁻³ |

| Quinolinone derivative (4j) | HER-2 | 0.17 x 10⁻³ |

| Quinolinone derivative (4j) | PDGFR-β | 0.07 x 10⁻³ |

| Isatin-quinoline derivative (13) | VEGFR-2 | 0.069 |

| Isatin-quinoline derivative (14) | VEGFR-2 | 0.086 |

Signaling Pathways and Mechanism of Action

The anticancer effects of these quinoline derivatives are largely mediated through the inhibition of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. The EGFR and VEGFR signaling pathways are primary targets.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cell growth and division.[3] Quinoline-based inhibitors often act as ATP-competitive inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.[4]

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibition of VEGFR blocks this process, thereby starving the tumor of essential nutrients and oxygen.

Caption: Key downstream pathways of VEGFR signaling involved in angiogenesis.

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol: [6]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Protocol for EGFR/VEGFR2 Kinase Assay: [4][7]

-

Reagents: Recombinant human EGFR or VEGFR2 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and a kinase assay buffer.

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a luciferase-based reaction where the light output is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound derivatives and their analogs represent a versatile and potent class of compounds with significant potential in anticancer drug discovery. Their ability to inhibit key oncogenic signaling pathways, particularly those mediated by EGFR and VEGFR, underscores their therapeutic promise. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize these promising molecules for clinical applications. Future work should focus on elucidating the structure-activity relationships, improving pharmacokinetic profiles, and conducting in vivo efficacy studies to translate these findings into novel cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

Spectroscopic Analysis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline (CAS No. 214476-08-1), a key intermediate in the synthesis of tyrosine kinase inhibiting antitumor agents.[1] Due to the limited availability of published experimental spectra for this specific compound, this document outlines detailed, generalized protocols for its full spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Furthermore, it presents a predictive analysis of the expected spectroscopic data based on the known effects of its functional groups on the quinoline scaffold, drawing from data on analogous structures. This guide is intended to serve as a practical resource for researchers involved in the synthesis and characterization of novel quinoline derivatives.

Introduction

This compound is a substituted quinoline derivative of significant interest in medicinal chemistry. Its structural complexity and the presence of multiple functional groups—a cyano group, an ethoxy group, a hydroxyl group, and a nitro group—necessitate a thorough spectroscopic analysis for unambiguous identification and quality control. Quinoline and its derivatives are known to exhibit a wide range of biological activities, and understanding their structural and electronic properties through spectroscopy is crucial for the development of new therapeutic agents.

This guide provides a framework for the complete spectroscopic characterization of this molecule, offering detailed experimental protocols and expected data based on the analysis of structurally related compounds.

Predicted Spectroscopic Data

While experimental data for this compound is not widely published, its spectroscopic characteristics can be predicted based on its structure and data from similar compounds.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features | Rationale / Comparison to Similar Compounds |

| ¹H NMR | - Aromatic protons (H-2, H-5, H-8) with distinct chemical shifts. - Singlet for the H-5 proton. - Singlet for the H-8 proton. - Quartet and triplet for the ethoxy group protons. - Broad singlet for the hydroxyl proton. | The chemical shifts will be influenced by the electron-withdrawing nitro and cyano groups and the electron-donating ethoxy and hydroxyl groups. The positions of protons on the quinoline ring will be shifted compared to unsubstituted quinoline.[2] |

| ¹³C NMR | - Resonances for 12 unique carbon atoms. - Quaternary carbon signals for C-3, C-4, C-6, C-7, C-4a, and C-8a. - Signal for the cyano carbon. - Signals for the ethoxy group carbons. | The chemical shifts of the aromatic carbons will be significantly affected by the substituents. The nitro group will cause a downfield shift for the carbon it is attached to (C-6), while the hydroxyl and ethoxy groups will cause upfield shifts for their attached carbons (C-4 and C-7, respectively). |

| IR Spectroscopy | - O-H stretching band (broad, ~3400 cm⁻¹). - C≡N stretching band (~2220 cm⁻¹). - N-O stretching bands for the nitro group (~1530 and 1350 cm⁻¹). - C-O stretching bands for the ethoxy group (~1250 cm⁻¹). - Aromatic C=C and C=N stretching bands (1600-1450 cm⁻¹). | Based on the vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline, the characteristic peaks for the cyano and hydroxyl groups are expected in these regions.[3] The nitro and ethoxy groups will also show characteristic absorption bands. |

| UV-Vis Spectroscopy | - Multiple absorption bands in the UV-Vis region. | Nitroquinoline derivatives typically exhibit strong absorption in the UV region.[4][5] The extended conjugation and the presence of auxochromic (OH, OEt) and chromophoric (NO₂, CN) groups are expected to result in a complex spectrum with multiple maxima. |

| Mass Spectrometry | - Molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 259.22 g/mol .[6] - Fragmentation patterns showing loss of ethoxy, nitro, and cyano groups. | High-resolution mass spectrometry will confirm the elemental composition. The fragmentation pattern will be indicative of the substituent groups on the quinoline core. |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the number and connectivity of protons and carbons.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is more likely to be observed).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Spectrum Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Spectrum Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum and correct the baseline.

-

Reference the chemical shifts to TMS.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Spectrum Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Collect a background spectrum of the clean ATR crystal prior to sample analysis.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule and determine its absorption properties.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be in the micromolar range to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0).

-

Use a matched pair of quartz cuvettes (one for the sample and one for the solvent blank).

-

-

Spectrum Acquisition:

-

Use a double-beam UV-Vis spectrophotometer.

-

Record the spectrum over a range of 200-800 nm.

-

First, record a baseline with the solvent-filled cuvettes in both beams.

-

Then, record the spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to study the fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample as needed for the specific ionization technique.

-

-

Spectrum Acquisition (High-Resolution Mass Spectrometry - HRMS):

-

Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Acquire the spectrum in both positive and negative ion modes to determine the most sensitive mode of ionization.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Use the accurate mass to calculate the elemental formula.

-

Analyze the fragmentation pattern to gain structural information.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

Caption: Relationship between spectroscopic techniques and derived information.

Conclusion

The spectroscopic characterization of this compound is essential for its application in pharmaceutical research and development. While direct experimental data is scarce, this guide provides a robust framework for its analysis. By following the detailed protocols for NMR, IR, UV-Vis, and Mass Spectrometry, and by leveraging the predictive data based on analogous structures, researchers can confidently identify and characterize this important synthetic intermediate. The provided workflows and logical diagrams serve as a visual aid to the systematic process of spectroscopic analysis.

References

The Quinoline Scaffold: A Technical Guide to Tyrosine Kinase Inhibition Utilizing 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline Derivatives

Disclaimer: This document provides a technical overview of the potential for quinoline-based compounds as tyrosine kinase inhibitors. Direct experimental data, including quantitative inhibitory concentrations (IC50 values) and specific signaling pathway modulation for the compound 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline , is not extensively available in the public scientific literature. This compound is noted as a reagent used in the preparation of antitumor agents with tyrosine kinase inhibiting properties. Therefore, this guide will focus on the well-documented activities of structurally related quinoline and quinazoline derivatives to provide a comprehensive technical framework for researchers, scientists, and drug development professionals.

Introduction to Quinoline-Based Tyrosine Kinase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational therapeutic agents.[1] Its rigid, bicyclic aromatic nature provides an excellent framework for the spatial presentation of functional groups that can interact with the ATP-binding pocket of protein kinases.[1][2] Dysregulation of protein tyrosine kinases—enzymes that catalyze the phosphorylation of tyrosine residues in proteins—is a hallmark of many cancers and other proliferative diseases.[3] This makes them critical targets for drug development.

Derivatives of the 3-quinolinecarbonitrile scaffold, in particular, have shown significant promise as potent inhibitors of several key tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Janus kinases (JAKs).[3][4] Modifications at the C-4 and C-7 positions of the quinoline ring have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

Quantitative Data on Representative Quinoline-Based Inhibitors

While specific data for this compound is unavailable, the following tables summarize the inhibitory activities of closely related 4-anilino-3-quinolinecarbonitrile and quinazoline analogues against key tyrosine kinase targets. This data is presented to illustrate the potential of this chemical class.

Table 1: Inhibitory Activity of 4-Anilino-3-quinolinecarbonitrile Derivatives against Src Kinase

| Compound ID | C-4 Anilino Substitution | C-7 Substitution | Src Enzymatic IC50 (nM) | Cellular Proliferation IC50 (nM) |

| 1a | 2,4-dichloro | 6,7-dimethoxy | 30 | - |

| 1c | 2,4-dichloro-5-methoxy | 6,7-dimethoxy | - | - |

| 2c | 2,4-dichloro-5-methoxy | 3-(morpholin-4-yl)propoxy | - | 71-160 |

| 31a | - | 3-(4-methylpiperazin-1-yl)propoxy | 1.2 | 100 |

Data sourced from studies on 4-phenylamino-3-quinolinecarbonitriles.[4][5][6]

Table 2: Inhibitory Activity of Representative Quinazoline Derivatives against EGFR

| Compound Class | Representative Compound | EGFR Kinase IC50 (nM) | Notes |

| Semicarbazone Fused Quinazoline | Compound 1i | 0.05 | Potent inhibitor against multiple cancer cell lines.[7][8] |

| Alkoxyalkane Chain at C-7 | Compound 2 | 0.76 | Modification of the C-7 position enhances activity.[8] |

| 2,3-dihydro-indolequinoline Core | Compound 3 | 3 | Demonstrates strong antiproliferative activity.[8] |

| 2-((benzyl)amino)-quinazolin-4(1H)-one | Compound 8b | 1.37 | Shows high potency against EGFR-TK.[8] |

Data compiled from various studies on quinazoline-based EGFR inhibitors.[7][8][9]

Signaling Pathways and Mechanisms of Action

Quinoline-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding site of the kinase domain, preventing the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins. This action blocks the downstream signaling cascades that promote cell proliferation, survival, and migration.

Epidermal Growth Factor Receptor (EGFR) Signaling

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain. This initiates downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell growth and survival.[10] Inhibition of EGFR blocks these cascades.

Caption: Generalized EGFR signaling pathway and point of inhibition.

Src Family Kinase (SFK) Signaling

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell adhesion, growth, and motility.[4] Overexpression and hyperactivity of Src are common in many cancers, contributing to metastasis.[4] Inhibitors targeting Src can disrupt these oncogenic processes.

Janus Kinase (JAK) Signaling

The JAK-STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating hematopoiesis and immune responses.[11] Mutations, such as the JAK2 V617F mutation, lead to constitutive activation of the pathway, driving myeloproliferative neoplasms (MPNs).[12] JAK2 inhibitors are designed to block this aberrant signaling.

Experimental Protocols

Detailed methodologies are essential for the evaluation of potential tyrosine kinase inhibitors. Below are generalized protocols for key assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration and thus a stronger luminescent signal.

Materials:

-

Recombinant human tyrosine kinase (e.g., EGFR, Src)

-

Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)

-

Substrate peptide specific to the kinase

-

ATP solution

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well microplates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Reaction Setup: To each well of the microplate, add:

-

Kinase solution

-

Substrate peptide solution

-

Test compound dilution (or DMSO for control wells)

-

-

Initiation: Add ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

-

Measurement: Incubate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for a biochemical kinase inhibition assay.

Cell-Based Phosphorylation Assay (Western Blot)

This method assesses the ability of a compound to inhibit kinase activity within a cellular context by measuring the phosphorylation status of the kinase or its downstream substrates.

Materials:

-

Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)

-

Cell culture medium and supplements

-

Test compound

-

Ligand for receptor stimulation (e.g., EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal kinase activity.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).

-

Stimulation: Add the appropriate ligand (e.g., EGF at 100 ng/mL) for a short period (e.g., 15 minutes) to stimulate the kinase, except for the unstimulated control wells.

-

Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.

Conclusion

The 3-quinolinecarbonitrile framework represents a highly versatile and potent scaffold for the development of tyrosine kinase inhibitors. While specific biological data on this compound remains to be published, the extensive research on related analogues targeting key oncogenic kinases like EGFR and Src provides a strong rationale for its investigation. The methodologies and data presented in this guide offer a foundational understanding for researchers aiming to explore the therapeutic potential of this and similar quinoline-based compounds. Future work should focus on the synthesis and systematic evaluation of derivatives of this scaffold to delineate their specific kinase inhibitory profiles and mechanisms of action.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mpnresearchfoundation.org [mpnresearchfoundation.org]

- 11. Frontiers | Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms [frontiersin.org]

- 12. JAK2 Inhibitors: What’s the true therapeutic potential? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline: From Discovery to its Role in Tyrosine Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline (CAS No. 214476-08-1). Initially developed as a chemical intermediate, this quinoline derivative has emerged as a critical building block in the synthesis of potent tyrosine kinase inhibitors, most notably the irreversible ErbB family inhibitor, Neratinib. This document details the seminal synthesis as described in the patent literature, explores the broader history of quinoline-based kinase inhibitors, and discusses the putative mechanism of action. Experimental protocols, quantitative data on related compounds, and visualizations of key signaling pathways are provided to support further research and development in the field of oncology.

Introduction: The Rise of Quinoline Scaffolds in Kinase Inhibition

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline-based molecules have gained significant prominence as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways often dysregulated in cancer.[3][4] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the quinoline core has proven to be a versatile template for designing potent and selective ATP-competitive inhibitors.[3][5]

The journey of quinoline-based kinase inhibitors has seen several notable successes, with compounds like Bosutinib (a Src/Abl kinase inhibitor) and Lenvatinib (a multi-kinase inhibitor targeting VEGFR, FGFR, and other kinases) receiving FDA approval for the treatment of various cancers.[1] A significant breakthrough in this class of compounds was the development of 4-anilinoquinoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key member of the ErbB family of receptor tyrosine kinases.[6] The discovery that 4-anilinoquinazolines could effectively inhibit EGFR tyrosine kinase activity paved the way for the exploration of related heterocyclic systems, including the 4-anilinoquinolines.[7] These efforts culminated in the development of Neratinib, an irreversible pan-ErbB inhibitor that utilizes a 4-anilino-3-cyanoquinoline core.

This guide focuses on a key precursor in the synthesis of such inhibitors: this compound. Its discovery and development are intrinsically linked to the quest for novel and effective tyrosine kinase inhibitors.

Discovery and History of this compound

The first documented synthesis of this compound is detailed in U.S. Patent 6,002,008 A, filed by American Cyanamid Company. This patent, centered on substituted 3-cyano quinolines as protein tyrosine kinase inhibitors, laid the groundwork for the development of a new class of anticancer agents. The invention of this molecule was not an isolated event but rather a strategic step in the broader effort to identify novel scaffolds for kinase inhibition.

The significance of this compound lies in its role as a key intermediate in the synthesis of the FDA-approved drug Neratinib (HKI-272). Neratinib is a potent, irreversible inhibitor of the ErbB family of tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). The core structure of Neratinib is built upon the 4-anilino-3-cyanoquinoline scaffold, for which this compound serves as a foundational precursor. The ethoxy group at the 7-position and the cyano group at the 3-position are crucial for the molecule's interaction with the ATP-binding pocket of the target kinases.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₁₂H₉N₃O₄ |

| Molecular Weight | 259.22 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |

| CAS Number | 214476-08-1 |

Experimental Protocols

The following experimental protocol for the synthesis of this compound is adapted from the procedure described in U.S. Patent 6,002,008 A.

Synthesis of this compound

Materials:

-

7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile

-

Trifluoroacetic anhydride

-

Ammonium nitrate

-

Water

Equipment:

-

Reaction vessel (e.g., round-bottom flask)

-

Stirring apparatus

-

Equipment for reduced pressure evaporation

-

Filtration apparatus

Procedure:

-

A suspension of 7-Ethoxy-4-hydroxy-quinoline-3-carbonitrile (5 g, 23 mmol) in trifluoroacetic anhydride (75 ml) is prepared in a suitable reaction vessel.

-

Ammonium nitrate (5.5 g, 69 mmol) is added to the suspension over a period of 6 hours at room temperature with continuous stirring.

-

Following the complete addition of ammonium nitrate, the excess trifluoroacetic anhydride is removed under reduced pressure at 45°C.

-

The resulting residue is stirred with 300 ml of water.

-

The solid product is collected by filtration.

Note: This protocol is based on the patent literature and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions should be taken when handling the reagents.

Biological Activity and Mechanism of Action

While this compound is primarily recognized as a synthetic intermediate, its structural similarity to known kinase inhibitors suggests potential intrinsic biological activity. The broader class of 4-anilinoquinolines, for which this compound is a precursor, are known to be potent inhibitors of receptor tyrosine kinases, particularly those of the ErbB family.[6]

The mechanism of action of 4-anilinoquinoline-based inhibitors involves competitive binding at the ATP-binding site of the kinase domain. The quinoline scaffold mimics the adenine ring of ATP, while the anilino side chain extends into a hydrophobic pocket, contributing to the inhibitor's potency and selectivity. The cyano group at the 3-position is often crucial for interaction with key residues in the ATP-binding cleft.

The following diagram illustrates the general mechanism of action of quinoline-based tyrosine kinase inhibitors targeting the EGFR signaling pathway.

Caption: General mechanism of EGFR inhibition by quinoline-based compounds.

While specific IC₅₀ values for this compound are not widely reported, the inhibitory activities of related 4-anilinoquinoline and 4-anilinoquinazoline derivatives against EGFR are well-documented and provide a valuable reference.

Table 1: Inhibitory Activity of Representative Anilino-Quinazoline/Quinoline Derivatives against EGFR

| Compound Class | Representative Compound | Target Kinase | IC₅₀ (nM) |

| 4-Anilinoquinazoline | Gefitinib | EGFR | 2-37 |

| 4-Anilinoquinazoline | Erlotinib | EGFR | 2 |

| 4-Anilinoquinoline | Neratinib | EGFR/HER2 | 59/92 |

Note: The data presented are for illustrative purposes and are derived from various sources in the scientific literature.

Role in Drug Development

The primary importance of this compound in drug development is its function as a key starting material for the synthesis of Neratinib. The synthetic route to Neratinib typically involves the conversion of the 4-hydroxy group to a leaving group (e.g., chlorine), followed by nucleophilic aromatic substitution with the appropriate aniline derivative. The nitro group at the 6-position is subsequently reduced to an amine, which is then further functionalized to complete the synthesis of the final drug molecule.

The following diagram illustrates a simplified workflow for the synthesis of a 4-anilinoquinoline kinase inhibitor from this compound.

Caption: Simplified synthetic workflow to a 4-anilinoquinoline kinase inhibitor.

Future Perspectives

The discovery and utilization of this compound underscore the importance of strategic molecular design in drug discovery. While this compound has proven its value as a synthetic intermediate, further investigation into its own potential biological activities could be warranted. Moreover, the exploration of novel derivatives based on this scaffold may lead to the discovery of new kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The continued interest in quinoline-based structures as anticancer agents ensures that the legacy of this seemingly simple intermediate will continue to influence the development of next-generation targeted therapies.

Conclusion

This compound, born from the pursuit of novel tyrosine kinase inhibitors, holds a significant place in the history of modern anticancer drug development. Its role as a key intermediate in the synthesis of Neratinib highlights the critical interplay between synthetic chemistry and medicinal chemistry. This technical guide has provided a detailed account of its discovery, a practical synthetic protocol, and an exploration of its biological context, offering a valuable resource for researchers dedicated to advancing the field of oncology. The foundational knowledge of such key intermediates is paramount for the continued innovation of targeted cancer therapies.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijmphs.com [ijmphs.com]

- 5. scielo.br [scielo.br]

- 6. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline in Cancer Cell Line Research

Disclaimer: As of the latest literature search, specific experimental data on the biological activity of 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline in cancer cell lines is not publicly available. The following application notes, protocols, and data are presented as a representative example based on the known activities of structurally related quinoline-based compounds, which are often investigated as tyrosine kinase inhibitors.[1][2][3] This document is intended to serve as a template and guide for researchers exploring the potential anti-cancer effects of novel quinoline derivatives.

Introduction

This compound is a quinoline derivative with structural features suggesting potential utility as an anti-cancer agent. The quinoline scaffold is a core component of numerous approved and investigational drugs, including several tyrosine kinase inhibitors (TKIs) used in oncology.[1][2][4] The nitro group and cyano substituents on the quinoline ring may contribute to its biological activity, potentially through mechanisms such as the induction of oxidative stress or inhibition of key signaling pathways involved in cancer cell proliferation and survival.[5][6] These application notes provide a hypothetical framework for evaluating the anti-cancer properties of this compound in various cancer cell lines.

Hypothetical Anti-Cancer Activity Data

The following tables summarize hypothetical quantitative data for the anti-proliferative and pro-apoptotic effects of this compound across a panel of human cancer cell lines.

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |

| A549 | Non-Small Cell Lung Cancer | 8.5 |

| MCF-7 | Breast Cancer (ER+) | 12.2 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 7.8 |

| HCT116 | Colorectal Carcinoma | 15.4 |

| U-87 MG | Glioblastoma | 9.1 |

Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (24h Treatment)

| Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) |

| 0 (Vehicle Control) | 4.2 |

| 5 | 18.5 |

| 10 | 35.7 |

| 20 | 58.9 |

Experimental Protocols

Below are detailed protocols for key experiments to assess the anti-cancer activity of this compound.

1. Cell Proliferation Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

-

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Objective: To quantify the induction of apoptosis by the compound.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the compound for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic.

-

3. Western Blot Analysis for Signaling Pathway Proteins

-

Objective: To investigate the effect of the compound on key signaling proteins.

-

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Procedure:

-

Lyse treated cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

-

Visualizations

Hypothetical Mechanism of Action Workflow

Caption: Experimental workflow for evaluating the anti-cancer effects of a novel compound.

Hypothetical Signaling Pathway Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway by the compound.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Search for antitumor compounds. XIII. Biological studies. Antitumor properties of 20 quinolines, carbazoles, acridines nitro derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a well-established class of heterocyclic compounds that form the scaffold for numerous kinase inhibitors used in oncology and other therapeutic areas. The quinoline core acts as a versatile template for designing molecules that can effectively compete with ATP for binding to the kinase active site. The specific functionalization of the quinoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 3-Cyano-7-ethoxy-4-hydroxy-6-nitroquinoline is a quinoline derivative identified as a reagent for the preparation of tyrosine kinase inhibiting antitumor agents.[1] Its structural features suggest potential inhibitory activity against key receptor tyrosine kinases (RTKs) such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of tumor growth, proliferation, and angiogenesis.

This document provides detailed application notes and protocols for the utilization of this compound in biochemical kinase assays. Furthermore, the inherent fluorescent potential of the 3-cyano-4-hydroxyquinoline core suggests its utility as a probe in fluorescence-based assay formats. A structurally related compound, 3-cyano-7-ethoxycoumarin, is a known fluorescent substrate with excitation and emission wavelengths of 408 nm and 455 nm, respectively.

Potential Molecular Targets and Signaling Pathways

The this compound scaffold is predicted to target ATP-binding sites of protein kinases. Based on the extensive research on similar quinoline-based inhibitors, primary targets are likely to include receptor tyrosine kinases involved in oncogenic signaling.

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, survival, and differentiation. Its signaling cascade, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, is frequently dysregulated in various cancers.

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.

Data Presentation

While specific experimental data for this compound is not publicly available, the following tables illustrate how to present quantitative data from kinase inhibition assays. The values provided are hypothetical and for illustrative purposes only.

Table 1: Inhibitory Activity (IC50) of this compound against various kinases.

| Target Kinase | IC50 (nM) | Assay Method |

| EGFR | 15 | ADP-Glo™ |

| VEGFR2 | 35 | Z'-LYTE™ |

| HER2 | 80 | ADP-Glo™ |

| SRC | 250 | Fluorescence Polarization |

| ABL1 | >1000 | ADP-Glo™ |

Table 2: Assay Performance Metrics.

| Assay Type | Target Kinase | Z' Factor | Signal-to-Background (S/B) Ratio |

| ADP-Glo™ | EGFR | 0.85 | 150 |

| Z'-LYTE™ | VEGFR2 | 0.78 | 10 |

| Fluorescence Polarization | SRC | 0.81 | 5 |

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against EGFR and VEGFR2. These protocols are based on commercially available assay platforms and can be adapted for other tyrosine kinases.

Protocol 1: EGFR Inhibition Assay using ADP-Glo™ Technology

This protocol measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

-

This compound

-

Recombinant Human EGFR Kinase

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

DMSO

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in kinase buffer with a final DMSO concentration of 1%.

-

Reaction Setup:

-

Add 1 µL of the compound dilution or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Prepare a master mix containing kinase buffer, EGFR enzyme (e.g., 2-5 ng/well), and substrate (e.g., 0.2 µg/µL).

-

Add 2 µL of the enzyme/substrate mix to each well.

-

Prepare a separate ATP solution in kinase buffer (final concentration in reaction e.g., 10-50 µM).

-

-

Initiate Reaction: Add 2 µL of the ATP solution to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value using a suitable data analysis software.

Protocol 2: VEGFR2 Inhibition Assay using Z'-LYTE™ FRET Technology

This protocol uses a Fluorescence Resonance Energy Transfer (FRET) based method to measure kinase activity.

Materials:

-

This compound

-

Recombinant Human VEGFR2 (KDR) Kinase

-

Z'-LYTE™ Kinase Assay Kit - Tyr Peptide (Thermo Fisher Scientific)

-

ATP